molecular formula C10H15ClN2O2 B1510235 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride

Cat. No.: B1510235
M. Wt: 230.69 g/mol
InChI Key: UEROFVAYKHERRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9;/h3-4,11H,2,5-7H2,1H3;1H

InChI Key

UEROFVAYKHERRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(CNCCO2)C=C1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound obtained in step 1 (0.16 g) and 4N hydrogen chloride/ethyl acetate (3 mL) was stirred at room temperature for 3 hr. The precipitate was collected by filtration, and the aqueous layer was basified and extracted with ethyl acetate and aqueous sodium hydroxide solution. The organic layer was washed with saturated brine and dried, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, and 4N hydrogen chloride/ethyl acetate was added. The precipitate was collected by filtration, and recrystallized from ethanol-diisopropyl ether to give the title compound (0.10 g, 78%) as a white powder.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
78%

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